molecular formula C12H7Cl2NO4 B14300245 3,5-Dichloro-2-(4-nitrophenoxy)phenol CAS No. 125138-60-5

3,5-Dichloro-2-(4-nitrophenoxy)phenol

Cat. No.: B14300245
CAS No.: 125138-60-5
M. Wt: 300.09 g/mol
InChI Key: ZGLYGVLZIKZYPN-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(4-nitrophenoxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms and a nitrophenoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(4-nitrophenoxy)phenol typically involves the reaction of 3,5-dichlorophenol with 4-nitrophenol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(4-nitrophenoxy)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atoms can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the chlorine atoms.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-2-(4-nitrophenoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(4-nitrophenoxy)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Another chlorinated phenol with similar chemical properties.

    3,5-Dichlorophenol: Lacks the nitrophenoxy group but shares the dichlorophenol structure.

    4-Nitrophenol: Contains the nitro group but lacks the dichlorophenol structure.

Uniqueness

3,5-Dichloro-2-(4-nitrophenoxy)phenol is unique due to the combination of the dichlorophenol and nitrophenoxy groups, which impart distinct chemical and biological properties

Properties

CAS No.

125138-60-5

Molecular Formula

C12H7Cl2NO4

Molecular Weight

300.09 g/mol

IUPAC Name

3,5-dichloro-2-(4-nitrophenoxy)phenol

InChI

InChI=1S/C12H7Cl2NO4/c13-7-5-10(14)12(11(16)6-7)19-9-3-1-8(2-4-9)15(17)18/h1-6,16H

InChI Key

ZGLYGVLZIKZYPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Cl)Cl)O

Origin of Product

United States

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